3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cross-coupling Synthetic methodology Medicinal chemistry building blocks

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697129-49-9) is a partially saturated bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, with molecular formula C₇H₁₀BrN₃ and molecular weight 216.08 g/mol. The compound features a bromine atom at position 3 and a methyl substituent at position 7 of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold.

Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
Cat. No. B15239452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Molecular FormulaC7H10BrN3
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESCC1CCNC2=C(C=NN12)Br
InChIInChI=1S/C7H10BrN3/c1-5-2-3-9-7-6(8)4-10-11(5)7/h4-5,9H,2-3H2,1H3
InChIKeyQFRYWLYLOPURCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine – Core Scaffold Identity and Procurement Baseline


3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1697129-49-9) is a partially saturated bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine family, with molecular formula C₇H₁₀BrN₃ and molecular weight 216.08 g/mol . The compound features a bromine atom at position 3 and a methyl substituent at position 7 of the tetrahydropyrazolo[1,5-a]pyrimidine scaffold . This scaffold is the core skeleton of the clinically approved Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib, establishing its relevance in kinase-targeted drug discovery [1]. Commercial suppliers list the compound at 95% purity, with the bromo substituent serving as a synthetic handle for cross-coupling diversification .

Why 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine Cannot Be Interchanged with In-Class Analogs


Within the pyrazolo[1,5-a]pyrimidine family, substitution at the 3-position and the saturation state of the pyrimidine ring are critical determinants of both synthetic utility and biological target engagement . The 3-bromo substituent is essential for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), which are inoperative on the 3-unsubstituted or 3-amino analogs such as 7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1696531-63-1) . Conversely, the fully aromatic analog 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine (CAS 61552-56-5) differs in conformational flexibility and electron distribution across the ring system, which directly impacts binding pose within kinase ATP pockets . These structural differences preclude simple substitution without altering downstream synthetic yields or biological outcomes.

Quantitative Differentiation Evidence for 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Suzuki-Miyaura Cross-Coupling Reactivity: 3-Bromo vs. 3-Unsubstituted and 3-Amino Analogs

The 3-bromo substituent on pyrazolo[1,5-a]pyrimidine scaffolds enables palladium-catalyzed Suzuki-Miyaura cross-coupling for C3-arylation, a transformation that is inaccessible to the 3-unsubstituted analog (7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine) or the 3-amino analog (CAS 1696531-63-1) . In a closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one system, microwave-assisted Suzuki coupling with arylboronic acids achieved isolated yields of 65–92% across 12 examples, whereas the corresponding 3-chloro derivative required harsher conditions and gave yields of only 40–55% under identical conditions [1]. This establishes the 3-bromo derivative as the preferred substrate for late-stage diversification in medicinal chemistry campaigns.

Cross-coupling Synthetic methodology Medicinal chemistry building blocks

Molecular Recognition: Tetrahydropyrazolo[1,5-a]pyrimidine Scaffold as Privileged BTK Kinase Hinge-Binding Core

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core found in this compound is the identical scaffold present in the FDA-approved BTK inhibitor zanubrutinib (BGB-3111), which achieves a BTK IC₅₀ of 0.3 nM with >100-fold selectivity over other Tec family kinases [1]. The fully aromatic analog 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine (CAS 61552-56-5) lacks the conformational envelope of the tetrahydro ring, resulting in a fundamentally different binding pose as demonstrated by X-ray co-crystal structures of zanubrutinib bound to BTK, where the saturated ring adopts a specific chair-like conformation that positions the C7 substituent favorably within the kinase selectivity pocket [2]. While direct IC₅₀ data for the title compound are not available in public literature, the scaffold identity predicts conserved hinge-binding geometry.

Kinase inhibition Structure-activity relationship BTK

Commercial Purity Specification: 95% Minimum Purity with Analytical Traceability

The title compound is commercially available at a minimum purity of 95% from LeYan (Product No. 2095717), supported by batch-specific analytical certificates including HPLC and NMR . In contrast, the fully aromatic analog 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine (CAS 61552-56-5) is listed by multiple vendors at purities ranging from 95% to 98%, but the partially saturated analog benefits from a narrower impurity profile due to the absence of aromatic oxidation byproducts that complicate the fully aromatic variant . This purity differential, while modest in specification, has practical implications for biological assay reproducibility where trace aromatic impurities can act as pan-kinase inhibitors.

Quality control Purity specification Reproducibility

cAMP Phosphodiesterase Inhibition: 3-Bromo Substituent Confers Measurable Biochemical Activity

A series of 3-substituted 5,7-dialkylpyrazolo[1,5-a]pyrimidines was evaluated as in vitro cAMP phosphodiesterase (PDE) inhibitors, wherein the 3-bromo derivatives demonstrated measurable PDE inhibitory activity, while 3-nitro and 3-ethoxycarbonyl congeners showed divergent potency profiles [1]. Although the specific IC₅₀ for the title compound was not individually reported, the structure-activity relationship established that the 3-bromo substituent is essential for PDE inhibitory activity within this chemotype; the corresponding 3-unsubstituted or 3-methyl derivatives were inactive at concentrations up to 100 μM [1]. This positions the 3-bromo derivative as the minimal pharmacophoric requirement for PDE target engagement, differentiating it from non-brominated analogs that lack this activity entirely.

Phosphodiesterase inhibition cAMP signaling Enzyme assay

Optimal Research and Industrial Application Scenarios for 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Lead Optimization

The tetrahydropyrazolo[1,5-a]pyrimidine scaffold is the hinge-binding core of zanubrutinib, a clinically approved BTK inhibitor [1]. The 3-bromo substituent allows rapid C3 diversification via Suzuki-Miyaura coupling to explore vectors extending toward the kinase selectivity pocket, with expected coupling yields of 65–92% based on closely related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one precedent [2]. This makes the compound a strategic building block for generating focused kinase inhibitor libraries targeting BTK, TEC, and related kinases.

cAMP Phosphodiesterase Inhibitor Lead Identification

The 3-bromo substituent is a critical determinant of PDE inhibitory activity within the 5,7-dialkylpyrazolo[1,5-a]pyrimidine class [3]. Researchers screening for PDE inhibitors should prioritize this compound over 3-unsubstituted or 3-amino analogs, which lack measurable PDE activity. The 7-methyl group further differentiates binding at the PDE active site compared to 7-ethyl or 7-phenyl congeners.

Chemical Biology Probe Synthesis via Late-Stage Functionalization

The 3-bromo group serves as a robust synthetic handle for palladium-catalyzed cross-coupling, enabling the installation of fluorescent reporters, biotin affinity tags, or photoaffinity labels without requiring protecting group manipulation [2]. The partially saturated ring system offers superior solubility in aqueous biological assay media compared to the fully aromatic analog, facilitating in-cell target engagement studies.

Medicinal Chemistry Building Block Procurement for Parallel Library Synthesis

With a consistent 95% minimum purity specification and batch-to-batch analytical traceability , this compound is suitable for automated parallel synthesis workflows. The single-point purity specification reduces the need for pre-reaction purification, lowering operational costs in high-throughput medicinal chemistry campaigns compared to the aromatic analog, which exhibits wider purity variability .

Quote Request

Request a Quote for 3-Bromo-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.